6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one
Overview
Description
6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one is a chemical compound with the molecular formula C12H13N3OS and a molecular weight of 247.316 g/mol It is a member of the triazine family, characterized by a triazine ring structure with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one typically involves the reaction of 6-methyl-1,2,4-triazin-5(2H)-one with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The methyl and benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted triazine derivatives .
Scientific Research Applications
6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-[(4-chlorobenzyl)thio]-1,2,4-triazin-5(2H)-one
- 6-Methyl-3-[(4-nitrobenzyl)thio]-1,2,4-triazin-5(2H)-one
- 6-Methyl-3-[(4-methoxybenzyl)thio]-1,2,4-triazin-5(2H)-one
Uniqueness
6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methylbenzyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in proteins, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
6-methyl-3-[(4-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-3-5-10(6-4-8)7-17-12-13-11(16)9(2)14-15-12/h3-6H,7H2,1-2H3,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBAWNDUVJYVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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